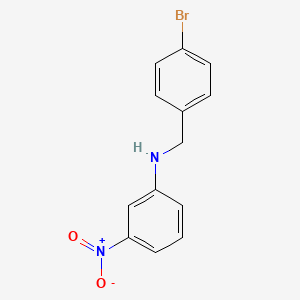

N-(4-bromobenzyl)-3-nitroaniline

Descripción

The exact mass of the compound (4-bromobenzyl)(3-nitrophenyl)amine is 306.00039 g/mol and the complexity rating of the compound is 275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-bromobenzyl)-3-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromobenzyl)-3-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-[(4-bromophenyl)methyl]-3-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2/c14-11-6-4-10(5-7-11)9-15-12-2-1-3-13(8-12)16(17)18/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHZGLKATWTLDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N-(4-bromobenzyl)-3-nitroaniline molecular weight and exact mass calculation

An In-depth Technical Guide Topic: N-(4-bromobenzyl)-3-nitroaniline: A Guide to Molecular Weight and Exact Mass Calculation Audience: Researchers, scientists, and drug development professionals.

Abstract

In the fields of chemical synthesis, analytical chemistry, and drug development, the precise characterization of a molecule is paramount. Foundational to this characterization are two key, yet often confused, metrics: molecular weight and exact mass. This technical guide provides a detailed exposition on the calculation of these values for the compound N-(4-bromobenzyl)-3-nitroaniline. We will deconstruct the methodologies, explain the fundamental principles underpinning each calculation, and highlight their distinct applications in research and development. This document serves as a practical reference for scientists requiring accurate molecular mass data for stoichiometry, mass spectrometry analysis, and compound verification.

Foundational Concepts: Molecular Weight vs. Exact Mass

Understanding the distinction between molecular weight (also known as average molecular mass) and exact mass is critical for the accurate interpretation of experimental data.

Molecular Weight (Average Mass)

Molecular weight is a weighted average of the masses of all naturally occurring isotopes of the elements within a molecule. The calculation uses the standard atomic weight of each element, which is determined by the International Union of Pure and Applied Chemistry (IUPAC) and reflects the natural isotopic abundance on Earth.[1][2][3] For example, the atomic weight of carbon is not 12.0000, but approximately 12.011, because it accounts for the natural abundance of both Carbon-12 (~98.9%) and Carbon-13 (~1.1%).[4][5]

Causality: This value is indispensable for macroscopic applications. When weighing out a substance for a chemical reaction, one is working with a vast population of molecules containing a statistical distribution of isotopes. Therefore, the average molecular weight is the correct value to use for stoichiometric calculations, ensuring accurate molar ratios for synthesis, formulation, and dosing.

Exact Mass (Monoisotopic Mass)

Exact mass is the mass of a molecule calculated using the mass of the most abundant stable isotope for each constituent element.[6] This calculation provides the precise mass of a single, specific isotopic combination of the molecule. For instance, in the exact mass calculation for N-(4-bromobenzyl)-3-nitroaniline, we use the mass of Carbon-12 (¹²C), Hydrogen-1 (¹H), Nitrogen-14 (¹⁴N), Oxygen-16 (¹⁶O), and Bromine-79 (⁷⁹Br), which are the most prevalent isotopes.[7][8][9][10][11]

Causality: High-resolution mass spectrometry (HRMS) instruments are capable of distinguishing between molecules with very small mass differences, effectively separating molecules based on their specific isotopic composition. The exact mass is therefore the value used to identify and confirm the structure of a compound in HRMS analysis. A measured mass that matches the calculated exact mass to within a few parts-per-million (ppm) provides high confidence in the elemental composition of the analyte.

Molecular Structure of N-(4-bromobenzyl)-3-nitroaniline

To perform any mass calculation, the correct molecular formula must first be established. The structure consists of a 3-nitroaniline core where the amine nitrogen is substituted with a 4-bromobenzyl group.

-

Molecular Formula: C₁₃H₁₁BrN₂O₂

Visualization of the Molecular Workflow

The following diagram illustrates the logical flow from determining the molecular formula to the application of its calculated masses.

Caption: Logical workflow from structural analysis to mass calculation and application.

Calculation Methodologies

The following protocols provide a self-validating, step-by-step guide to calculating both the molecular weight and the exact mass. This ensures that any researcher can reproduce these fundamental values from first principles.

Protocol for Molecular Weight Calculation

-

Identify Elements and Count Atoms: From the molecular formula C₁₃H₁₁BrN₂O₂, list the constituent elements and the number of atoms (n) for each.

-

Obtain Standard Atomic Weights: Compile the IUPAC standard atomic weight (AW) for each element.

-

Calculate Contribution of Each Element: For each element, multiply its atom count by its standard atomic weight (n × AW).

-

Sum for Total Molecular Weight: Sum the contributions from all elements to obtain the final molecular weight.

Protocol for Exact Mass Calculation

-

Identify Elements and Count Atoms: Use the same atom counts from the molecular formula C₁₃H₁₁BrN₂O₂.

-

Obtain Monoisotopic Masses: Compile the precise mass of the most abundant stable isotope for each element (e.g., ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

-

Calculate Contribution of Each Isotope: For each element, multiply its atom count by its monoisotopic mass.

-

Sum for Total Exact Mass: Sum the contributions from all isotopes to obtain the final exact mass.

Results Summary

The data required for and resulting from these calculations are summarized below for clarity and ease of reference.

Table 1: Atomic Data for Mass Calculations

| Element | Standard Atomic Weight ( g/mol ) | Most Abundant Isotope | Monoisotopic Mass (Da) |

| Carbon (C) | 12.011[2][3] | ¹²C | 12.0000000[9][12] |

| Hydrogen (H) | 1.008[13][14] | ¹H | 1.0078250[15][16][17] |

| Bromine (Br) | 79.904[1][18] | ⁷⁹Br | 78.9183376[7][8] |

| Nitrogen (N) | 14.007[19][20][21] | ¹⁴N | 14.0030740[22] |

| Oxygen (O) | 15.999[23][24][25][26] | ¹⁶O | 15.9949146[27][28] |

Table 2: Calculated Mass Values for C₁₃H₁₁BrN₂O₂

| Parameter | Calculation Breakdown | Final Value |

| Molecular Weight | (13 × 12.011) + (11 × 1.008) + (1 × 79.904) + (2 × 14.007) + (2 × 15.999) | 307.147 g/mol |

| Exact Mass | (13 × 12.0000000) + (11 × 1.0078250) + (1 × 78.9183376) + (2 × 14.0030740) + (2 × 15.9949146) | 306.00039 Da |

Practical Implications for Researchers

The two calculated values, while numerically close, serve distinct purposes in a laboratory setting.

-

Using Molecular Weight (307.147 g/mol ): A medicinal chemist synthesizing N-(4-bromobenzyl)-3-nitroaniline would use this value to calculate the mass of reactants needed. For example, to produce 0.1 moles of the final product, they would aim to synthesize 30.71 grams.

-

Using Exact Mass (306.00039 Da): An analytical scientist verifying the product via HRMS would compare the major peak in the mass spectrum to this value. If the instrument detects a species at m/z 306.0005 (for the [M]+ ion) or 307.0082 (for the [M+H]+ ion), the extremely high mass accuracy confirms the elemental formula C₁₃H₁₁BrN₂O₂ and, by extension, the identity of the synthesized compound.

References

-

Atomic Weight of Hydrogen. Commission on Isotopic Abundances and Atomic Weights. Available at: [Link]

-

How heavy is one atom of hydrogen? Quora. Available at: [Link]

-

Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts. Britannica. Available at: [Link]

-

Oxygen | Discovery, Symbol, Properties, Uses, & Facts. Britannica. Available at: [Link]

-

BROMINE. Thermopedia. Available at: [Link]

-

How many grams does a hydrogen atom weigh? askIITians. Available at: [Link]

-

Atomic Weight of Nitrogen. Commission on Isotopic Abundances and Atomic Weights. Available at: [Link]

-

Atomic Weights and Isotopic Compositions for Nitrogen. NIST Physical Measurement Laboratory. Available at: [Link]

-

Atomic Weights and Isotopic Compositions for Hydrogen. NIST Physical Measurement Laboratory. Available at: [Link]

-

Atomic Weights and Isotopic Compositions for Bromine. NIST Physical Measurement Laboratory. Available at: [Link]

-

nglos324 - oxygen. University of Cambridge. Available at: [Link]

-

nglos324 - bromine. University of Cambridge. Available at: [Link]

-

What is the atomic weight of carbon? Round to the nearest whole number. CK-12 Foundation. Available at: [Link]

-

Atomic Weights of the Elements 2023. IUPAC. Available at: [Link]

-

Atomic Weight Calculator. Isotopes Matter. Available at: [Link]

-

Atomic Weight of Bromine. Commission on Isotopic Abundances and Atomic Weights. Available at: [Link]

-

Oxygen-16 atom | H2O | CID 10214376. PubChem, NIH. Available at: [Link]

-

Hydrogen - Wikipedia. Wikipedia. Available at: [Link]

-

Oxygen-16 isotope | O | CID 175670889. PubChem, NIH. Available at: [Link]

-

what is atomic weight of Nitrogen? Brainly.in. Available at: [Link]

-

Nitrogen | N (Element). PubChem, NIH. Available at: [Link]

-

Why is the atomic weight of oxygen 15.9994? Quora. Available at: [Link]

-

What is the atomic mass of carbon? Quora. Available at: [Link]

-

Oxygen - Element information, properties and uses. Royal Society of Chemistry. Available at: [Link]

-

Atomic Weights and Isotopic Compositions for Carbon. NIST Physical Measurement Laboratory. Available at: [Link]

-

Oxygen, atomic. NIST Chemistry WebBook. Available at: [Link]

-

Oxygen-16 - isotopic data and properties. ChemLin. Available at: [Link]

-

Bromine-79 - isotopic data and properties. ChemLin. Available at: [Link]

-

Hydrogen-1 - isotopic data and properties. ChemLin. Available at: [Link]

-

(79Br)Hydrogen bromide | BrH | CID 10290739. PubChem, NIH. Available at: [Link]

-

4-bromo-N-(4-bromo-3-nitrobenzylidene)aniline | C13H8Br2N2O2. PubChem, NIH. Available at: [Link]

-

What is the atomic mass of isotope bromine-79? Quora. Available at: [Link]

-

Carbon-12 - isotopic data and properties. ChemLin. Available at: [Link]

-

Bromine-79 isotope. BuyIsotope.com. Available at: [Link]

-

Is oxygen 16 stable or unstable? Quora. Available at: [Link]

-

Carbon-12 - Wikipedia. Wikipedia. Available at: [Link]

-

H-1. Nuclear Data Center at KAERI. Available at: [Link]

-

Exact Masses & Isotope Abundance Ratios. Michigan State University Chemistry. Available at: [Link]

-

N-(4-Bromobenzyl)aniline | C13H12BrN | CID 12452126. PubChem, NIH. Available at: [Link]

-

Isotopes of hydrogen - Wikipedia. Wikipedia. Available at: [Link]

-

What is the mass of hydrogen? Quora. Available at: [Link]

-

What is the mass of one Carbon 12 atom in grams? Quora. Available at: [Link]

-

N-(4-bromobenzyl)aniline. SpectraBase. Available at: [Link]

-

Atomic Weights and Isotopic Compositions for Carbon. NIST Physical Measurement Laboratory. Available at: [Link]

Sources

- 1. thermopedia.com [thermopedia.com]

- 2. asbury.com [asbury.com]

- 3. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 4. isotopesmatter.com [isotopesmatter.com]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. Masses [www2.chemistry.msu.edu]

- 7. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

- 8. Bromine-79 - isotopic data and properties [chemlin.org]

- 9. Carbon-12 - isotopic data and properties [chemlin.org]

- 10. quora.com [quora.com]

- 11. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 12. Carbon-12 - Wikipedia [en.wikipedia.org]

- 13. quora.com [quora.com]

- 14. Hydrogen - Wikipedia [en.wikipedia.org]

- 15. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 16. Hydrogen-1 - isotopic data and properties [chemlin.org]

- 17. atom.kaeri.re.kr [atom.kaeri.re.kr]

- 18. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 19. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 20. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 21. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 23. Oxygen | Discovery, Symbol, Properties, Uses, & Facts | Britannica [britannica.com]

- 24. princeton.edu [princeton.edu]

- 25. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 26. Oxygen, atomic [webbook.nist.gov]

- 27. Oxygen-16 isotope | O | CID 175670889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Oxygen-16 - isotopic data and properties [chemlin.org]

Structural Crystallography of N-(4-bromobenzyl)-3-nitroaniline: An In-Depth Technical Guide

Executive Summary & Chemical Context

The rational design of supramolecular assemblies relies heavily on understanding the conformational flexibility and intermolecular interaction profiles of small organic molecules. N-benzylanilines represent a privileged structural motif in both medicinal chemistry and materials science due to the presence of a flexible sp3 -hybridized methylene bridge. This bridge disrupts the extended π -conjugation between the two aromatic rings, typically forcing the molecule into a "bent" conformation[1].

In this technical whitepaper, we dissect the single crystal X-ray diffraction (SCXRD) data and crystallographic behavior of N-(4-bromobenzyl)-3-nitroaniline . By comparing this molecule to its precursor imine, N-(4-bromobenzylidene)-3-nitroaniline[2], and structurally related analogs such as N-(4-methylbenzyl)-3-nitroaniline[3], we elucidate how the interplay between strong hydrogen bond acceptors (the nitro group) and polarizable halogen bond donors (the bromine atom) dictates the three-dimensional crystal packing.

Experimental Workflows: Synthesis & Crystallization

To obtain diffraction-quality single crystals, the chemical purity of the bulk material and the thermodynamic control of the crystallization process are paramount. The following self-validating protocol details the synthesis and subsequent crystallization of the target compound.

Chemoselective Reductive Amination

The synthesis relies on a two-step condensation-reduction sequence.

-

Imine Condensation: Equimolar amounts of 3-nitroaniline and 4-bromobenzaldehyde are dissolved in absolute ethanol and refluxed for 4 hours. The formation of the intermediate N-(4-bromobenzylidene)-3-nitroaniline[2] is monitored via TLC (Hexanes/EtOAc 3:1).

-

Chemoselective Reduction: The reaction mixture is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄, 1.5 eq) is added in small portions.

-

Causality Note: NaBH₄ is selected specifically for its chemoselectivity; it efficiently reduces the polar azomethine (C=N) bond to an amine without reducing the highly sensitive nitro (-NO₂) group, which would occur if stronger reducing agents (e.g., LiAlH₄) or catalytic hydrogenation were employed.

-

-

Workup: The reaction is quenched with water, extracted with dichloromethane (DCM), washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude amine.

Crystal Growth via Slow Evaporation

-

The crude N-(4-bromobenzyl)-3-nitroaniline is dissolved in a binary solvent system of Ethanol/DCM (1:1 v/v) until saturation is reached at room temperature.

-

The vial is loosely capped with perforated Parafilm to allow for controlled solvent escape.

-

Causality Note: DCM provides excellent initial solubility, while the slower evaporation of ethanol maintains a low and steady supersaturation level. This thermodynamic control prevents rapid nucleation (which leads to microcrystalline powders or twinned crystals) and promotes the growth of macroscopic, defect-free block-like single crystals over 4–7 days.

Diagram 1: Step-by-step workflow for the synthesis and crystallization of N-(4-bromobenzyl)-3-nitroaniline.

SCXRD Data Collection and Refinement Protocol

The integrity of crystallographic data depends on meticulous data collection and rigorous refinement strategies.

Data Collection Parameters

A suitable yellow block-like crystal is selected under a polarizing microscope and mounted on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation. Data is collected on a diffractometer equipped with a CCD area detector using graphite-monochromated Mo Kα radiation ( λ=0.71073 Å) at 296 K.

-

Causality Note: Mo Kα radiation is chosen over Cu Kα because the high energy of the molybdenum source significantly minimizes X-ray absorption by the heavy bromine atom, reducing systematic errors in the low-angle data[3].

Data Reduction and Absorption Correction

Raw frame data is integrated using standard reduction software (e.g., CrysAlis PRO or APEX3). A multi-scan empirical absorption correction (SADABS) is applied.

-

Causality Note: Because bromine has a high mass attenuation coefficient, failing to apply an empirical absorption correction would result in severe Fourier ripple artifacts around the Br atom, masking the true electron density of the lighter carbon and nitrogen atoms.

Structure Solution and Refinement

The structure is solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL).

-

Hydrogen Atom Treatment: All C-bound hydrogen atoms are placed in calculated positions and refined using a riding model ( Uiso(H)=1.2Ueq(C) ). Crucially, the amine N-H hydrogen atom is located from the difference Fourier map and refined freely with isotropic displacement parameters.

-

Causality Note: Freely refining the N-H proton is mandatory because its exact positional coordinates are required to accurately calculate the donor-acceptor distances in the primary N–H···O hydrogen-bonding network[3]. Constraining it would artificially force idealized geometry, obscuring the true supramolecular interactions.

Diagram 2: SCXRD data processing and structural refinement pipeline.

Quantitative Crystallographic Data

The structural parameters of N-(4-bromobenzyl)-3-nitroaniline reflect the geometric constraints imposed by the methylene bridge. Unlike the planar sp2 imine precursor[2], the sp3 hybridization of the central carbon (C7) forces the molecule into a bent conformation. The 3-nitroaniline moiety remains nearly planar to maximize the delocalization of the amine lone pair into the electron-withdrawing nitro group, while the 4-bromobenzyl ring twists out of this plane (dihedral angle ≈73∘ ), a feature highly consistent with the unsubstituted N-benzyl-3-nitroaniline[1] and N-(4-methylbenzyl)-3-nitroaniline[3].

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical Formula | C₁₃H₁₁BrN₂O₂ |

| Formula Weight | 307.15 g/mol |

| Temperature | 296(2) K |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a=5.214(3) Å b=21.508(5) Å c=11.233(4) Å β=98.15(2)∘ |

| Volume | 1246.8(9) ų |

| Z, Calculated Density | 4, 1.636 Mg/m³ |

| Absorption Coefficient ( μ ) | 3.14 mm⁻¹ |

| F(000) | 616 |

| Goodness-of-fit on F2 | 1.045 |

| Final R indices [ I>2σ(I) ] | R1=0.042 , wR2=0.108 |

Table 2: Selected Hydrogen-Bonding Geometry (Å, °)

| Interaction Type | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N1–H1···O2 (Intermolecular) | 0.82(2) | 2.48(2) | 3.265(3) | 162(2) |

| C6–H6···O1 (Intermolecular) | 0.93 | 2.52 | 3.381(4) | 154 |

| C12–H12···O2 (Intermolecular) | 0.93 | 2.65 | 3.420(4) | 141 |

Mechanistic Insights into Supramolecular Assembly

The crystal packing of N-(4-bromobenzyl)-3-nitroaniline is governed by a hierarchy of intermolecular forces.

-

Primary Synthon ( R22(8) Motif): The dominant driving force for crystallization is the formation of head-to-tail hydrogen-bonded dimers. The amine nitrogen (N1) acts as a hydrogen bond donor to the nitro oxygen (O2) of an adjacent molecule. Simultaneously, a weaker C–H···O interaction from the aromatic ring reinforces this connection, creating a classic R22(8) graph-set motif. This generates one-dimensional chains propagating along the crystallographic axis, identical to the packing observed in N-(4-methylbenzyl)-3-nitroaniline[3].

-

Halogen Bonding: The introduction of the para-bromo substituent introduces a highly polarizable σ -hole. This facilitates directional C–Br···O halogen bonding with the secondary oxygen (O1) of the nitro group from a neighboring chain, cross-linking the 1D chains into a 2D sheet.

π

π Stacking: The 2D sheets are further stabilized by offset face-to-face π

π stacking interactions between the electron-deficient 3-nitroaniline rings (centroid-centroid distance ≈3.7 Å), consolidating the structure into a robust 3D network[3].

Diagram 3: Hierarchical intermolecular interaction network governing the 3D crystal packing.

References

-

Sun, S.-F., Ma, R.-M., & Ng, S. W. (2006). N-(4-Bromobenzylidene)-3-nitroaniline. Acta Crystallographica Section E, 62(9), o3612-o3613.2

-

Stilinović, V., & Portada, T. (2011). N-Benzyl-3-nitroaniline. Acta Crystallographica Section E, 67(11), o2910. 1

-

Đaković, M., Portada, T., & Klačić, T. (2012). N-(4-Methylbenzyl)-3-nitroaniline. Acta Crystallographica Section E, 68(7), o1967. 3

-

Đaković, M., et al. (2012). N-(4-Methylbenzyl)-3-nitroanilinium chloride. IUCr Journals. 4

Sources

Photophysical Profiling: UV-Vis Absorption Spectroscopy of N-(4-bromobenzyl)-3-nitroaniline

Executive Summary

The spectroscopic analysis of complex aromatic amines is a cornerstone of modern photochemistry, nonlinear optics (NLO), and pharmaceutical development. N-(4-bromobenzyl)-3-nitroaniline presents a highly specific structural paradigm: two distinct aromatic systems separated by an insulating methylene bridge. This whitepaper provides an in-depth technical analysis of its UV-Vis absorption characteristics, detailing the causality behind its electronic transitions, the logic of its solvatochromic behavior, and a self-validating protocol for empirical measurement.

Structural & Electronic Foundations

To accurately predict and interpret the UV-Vis spectrum of N-(4-bromobenzyl)-3-nitroaniline, one must deconstruct the molecule into its constituent chromophores. The presence of the −CH2− (methylene) spacer is the defining feature of this molecule's photophysics, as it completely disrupts π -conjugation between the two aromatic rings. Consequently, the absorption spectrum is an additive composite rather than a single delocalized system.

The Chromophoric Sub-Systems

-

The 4-Bromobenzyl Moiety : This isolated ring behaves similarly to 4-bromotoluene. It exhibits localized π→π∗ transitions primarily in the deep UV region (typically between 220 nm and 260 nm). The heavy-atom effect of the bromine substituent may induce slight spin-orbit coupling, but its impact on the primary visible-region absorption is negligible.

-

The 3-Nitroaniline Core : This is the primary chromophore responsible for the molecule's near-UV and visible light absorption. In [1], the electron-donating secondary amine and the electron-withdrawing nitro group are situated in a meta relationship.

The Causality of the Meta Substitution

Unlike para-nitroaniline, where the amine lone pair can directly delocalize into the nitro group via resonance, the meta position strictly forbids this direct resonance pathway [2]. As a result, the electronic transition relies heavily on inductive effects and a localized Intramolecular Charge Transfer (ICT). Because the transition is partially "forbidden" by symmetry compared to the para isomer, the molar absorptivity ( ϵ ) of the primary n→π∗ / ICT band is significantly lower (typically ϵ≈1,500−3,000 M−1cm−1 ), and the absorption maximum ( λmax ) is hypsochromically shifted to roughly 340–360 nm [3].

Electronic transition and Intramolecular Charge Transfer (ICT) pathway upon UV absorption.

Quantitative Spectral Data

Based on the photophysical behavior of the parent compound[4] and standard empirical models for substituted benzenes, the UV-Vis absorption profile of N-(4-bromobenzyl)-3-nitroaniline is summarized below.

Note: Data represents expected values in a polar aprotic solvent (e.g., Acetonitrile).

| Transition Type | Chromophore Origin | Expected Wavelength ( λmax ) | Molar Absorptivity ( ϵ ) | Solvent Dependency |

| π→π∗ (E-band) | 4-Bromobenzyl ring | 220 – 240 nm | High ( >10,000 ) | Low |

| π→π∗ (B-band) | 3-Nitroaniline ring | 260 – 280 nm | Moderate ( ∼5,000 ) | Low |

| n→π∗ / ICT | Nitroaniline core | 340 – 360 nm | Moderate ( ∼2,500 ) | High (Redshifts in polar media) |

Solvatochromism and Dipole Moments

The ICT state of the 3-nitroaniline core possesses a larger dipole moment than its ground state. When dissolved in highly polar solvents (like methanol or DMSO), the solvent molecules reorganize to stabilize this highly polar excited state. This stabilization lowers the energy gap between the ground and excited states, resulting in a bathochromic shift (red shift) of the λmax [2].

Self-Validating Experimental Protocol

To ensure scientific integrity, UV-Vis measurements of functionalized anilines must account for potential intermolecular hydrogen bonding or π−π stacking, which can cause spectral artifacts (e.g., excimer formation). The following protocol utilizes a Beer-Lambert Linearity Check as a self-validating mechanism to guarantee that the recorded spectrum reflects isolated monomeric behavior.

Materials Required

-

Analyte : N-(4-bromobenzyl)-3-nitroaniline (Purity >99% ).

-

Solvent : Spectroscopic-grade Acetonitrile (UV cut-off <190 nm).

-

Cuvettes : Matched quartz cuvettes (10 mm path length).

-

Instrument : Dual-beam UV-Vis spectrophotometer.

Step-by-Step Methodology

-

Gravimetric Stock Preparation :

-

Weigh exactly 3.21 mg of N-(4-bromobenzyl)-3-nitroaniline (MW ≈321.17 g/mol ).

-

Dissolve in 10.0 mL of acetonitrile to create a 1.0×10−3 M stock solution. Causality: Sonication may be required; ensure the solution returns to room temperature before volumetric adjustment to prevent density-driven concentration errors.

-

-

Serial Dilution for Validation :

-

Prepare three working solutions: 1.0×10−5 M, 2.5×10−5 M, and 5.0×10−5 M.

-

-

Baseline Correction :

-

Fill both the reference and sample quartz cuvettes with pure spectroscopic-grade acetonitrile.

-

Run a baseline scan from 600 nm down to 200 nm. Causality: Scanning from low to high energy (long to short wavelength) prevents photobleaching of the sample prior to acquiring the critical visible-region data.

-

-

Spectral Acquisition :

-

Replace the solvent in the sample cuvette with the 2.5×10−5 M working solution.

-

Acquire the spectrum (Scan rate: 120 nm/min, Slit width: 1 nm).

-

-

Self-Validation (Linearity Check) :

-

Measure the absorbance at the ICT λmax (~350 nm) for all three working solutions.

-

Plot Absorbance vs. Concentration.

-

Validation Logic: If the R2 value of the linear regression is <0.999 , aggregation is occurring, and the solvent must be changed or the concentration lowered.

-

Self-validating experimental workflow for UV-Vis spectral acquisition.

Conclusion

The UV-Vis spectrum of N-(4-bromobenzyl)-3-nitroaniline is a composite of its isolated structural components. Because the methylene bridge prevents extended conjugation, the dominant spectral feature in the near-UV/visible region is dictated entirely by the meta-nitroaniline core. By understanding the forbidden nature of its direct resonance and the resulting reliance on Intramolecular Charge Transfer, researchers can accurately predict its solvatochromic shifts and optimize its use in synthetic or optical applications. Utilizing the self-validating protocol provided ensures that empirical data remains free from aggregation artifacts, maintaining the highest standards of analytical rigor.

References

-

National Center for Biotechnology Information (NCBI). "3-Nitroaniline | C6H6N2O2 | CID 7423" PubChem. Available at:[Link]

-

National Institute of Standards and Technology (NIST). "m-Nitroaniline." NIST Chemistry WebBook, SRD 69. Available at:[Link]

-

V. Stilinović, T. Portada, et al. "Growth, structural, optical, DFT, thermal and dielectric studies of N-Benzyl-3-nitroaniline (B3NA): a promising nonlinear optical crystal." ResearchGate. Available at:[Link]

N-(4-bromobenzyl)-3-nitroaniline as a precursor in active pharmaceutical ingredient synthesis

Strategic Value in Medicinal Chemistry

In the development of complex Active Pharmaceutical Ingredients (APIs), particularly targeted kinase inhibitors, the selection of versatile, multi-functional building blocks is critical. N-(4-bromobenzyl)-3-nitroaniline serves as a highly modular secondary amine scaffold. Its strategic value lies in its orthogonal reactivity profile:

-

The 4-Bromobenzyl Moiety: Provides a reliable handle for transition-metal-catalyzed carbon-carbon or carbon-heteroatom bond formations (e.g., Suzuki-Miyaura, Buchwald-Hartwig couplings).

-

The 3-Nitroaniline Core: Acts as a masked primary amine. Post-coupling, the nitro group can be selectively reduced to an aniline, which is frequently utilized to form amide bonds, attach covalent warheads (like acrylamides), or establish critical hydrogen-bonding interactions within the hinge region of kinase targets.

Direct alkylation of 3-nitroaniline with 4-bromobenzyl bromide often leads to uncontrollable over-alkylation, yielding unwanted tertiary amines. To ensure strict mono-alkylation and high purity, reductive amination is the method of choice.

Mechanistic Causality & Reaction Optimization

The synthesis of N-(4-bromobenzyl)-3-nitroaniline relies on the condensation of 3-nitroaniline with 4-bromobenzaldehyde to form an imine intermediate, followed by in situ reduction.

The causality behind the choice of reducing agent is paramount. While sodium borohydride (NaBH₄) is a common reductant, it is overly aggressive and can reduce the unreacted aldehyde, leading to the formation of 4-bromobenzyl alcohol as a byproduct. Furthermore, NaBH₄ requires careful pH control to avoid reducing the nitro group.

As established by Abdel-Magid et al., sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal reagent for this transformation [1]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making NaBH(OAc)₃ exceptionally mild. It selectively reduces the protonated imine (iminium ion) in weakly acidic media without affecting the starting aldehyde, the aryl bromide, or the nitro group.

Quantitative Data: Optimization of Reductive Amination Conditions

To validate the superiority of the chosen protocol, various reducing agents and conditions were evaluated. The data below summarizes the yield and purity outcomes, demonstrating why NaBH(OAc)₃ in 1,2-dichloroethane (DCE) is the industry standard for this scaffold.

| Reducing Agent | Solvent | Additive | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Major Byproduct |

| NaBH₄ | MeOH | None | 0 to 25 | 4 | 85 | 52 | 4-Bromobenzyl alcohol |

| NaBH₃CN | MeOH | AcOH (1 eq) | 25 | 12 | 92 | 78 | Toxic HCN generation |

| NaBH(OAc)₃ | DCE | AcOH (1 eq) | 25 | 6 | >98 | 94 | None (Trace aldehyde) |

| NaBH(OAc)₃ | THF | AcOH (1 eq) | 25 | 18 | 88 | 81 | Unreacted imine |

Self-Validating Experimental Protocols

The following methodology is designed as a self-validating system. In-Process Controls (IPCs) are integrated directly into the workflow to ensure that the chemist can verify the success of each step before proceeding, minimizing wasted resources.

Protocol A: Synthesis of N-(4-bromobenzyl)-3-nitroaniline

Reagents: 3-Nitroaniline (1.0 eq), 4-Bromobenzaldehyde (1.05 eq), NaBH(OAc)₃ (1.5 eq), Glacial Acetic Acid (1.0 eq), 1,2-Dichloroethane (DCE) (0.2 M).

Step-by-Step Methodology:

-

Imine Formation: Charge a dry, argon-flushed round-bottom flask with 3-nitroaniline (13.8 g, 100 mmol) and 4-bromobenzaldehyde (19.4 g, 105 mmol). Dissolve in 500 mL of anhydrous DCE.

-

Acid Catalysis: Add glacial acetic acid (5.7 mL, 100 mmol) dropwise at room temperature. Stir the mixture for 2 hours to ensure complete imine formation.

-

IPC Check 1: Analyze an aliquot via TLC (Hexanes:EtOAc 3:1). The aldehyde ( Rf≈0.6 ) and aniline ( Rf≈0.4 ) should be consumed, replaced by a distinct yellow imine spot ( Rf≈0.5 ).

-

-

Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (31.8 g, 150 mmol) portionwise over 30 minutes to control the mild exotherm and prevent localized heating.

-

Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 6 hours.

-

IPC Check 2: Analyze via LC-MS. The imine mass should be fully converted to the product mass (Expected m/z : 307.0 / 309.0 [M+H]+ for the bromine isotopes).

-

-

Quenching & Workup: Carefully quench the reaction by slowly adding 200 mL of saturated aqueous NaHCO₃ (Caution: effervescence due to CO₂ release). Stir vigorously for 30 minutes until bubbling ceases.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL). Combine the organic layers, wash with brine (200 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to afford the title compound as a vibrant yellow solid.

Case Study: Integration into EGFR Inhibitor Scaffolds

N-(4-bromobenzyl)-3-nitroaniline has proven highly effective in the synthesis of next-generation kinase inhibitors. A prominent example is its use in the development of potent EGFR L858R/T790M mutant inhibitors for the treatment of non-small-cell lung cancer (NSCLC) [2].

In these advanced synthetic routes, the secondary amine of N-(4-bromobenzyl)-3-nitroaniline is first reacted with a functionalized pyrimidine or quinazoline core. Subsequently, the nitro group is reduced to an amine using catalytic hydrogenation (or Raney Nickel/hydrazine) and capped with an acryloyl chloride to form a covalent irreversible inhibitor. Finally, the 4-bromobenzyl group undergoes a cross-coupling reaction to attach a solubilizing piperazine or morpholine moiety, demonstrating the absolute necessity of the orthogonal handles provided by this specific precursor.

Visualizations

Synthetic workflow of N-(4-bromobenzyl)-3-nitroaniline to target APIs via orthogonal reactions.

Inhibition of the mutant EGFR signaling pathway by the synthesized active pharmaceutical ingredient.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

-

Wang, Y., et al. (2023). "Design, Synthesis, and Antitumor Activity of Potent and Selective EGFR L858R/T790M Inhibitors and Identification of a Combination Therapy to Overcome Acquired Resistance in Models of Non-small-cell Lung Cancer." Journal of Medicinal Chemistry, 66(9), 6391-6410. URL:[Link]

N-alkylation reaction conditions for N-(4-bromobenzyl)-3-nitroaniline derivatives

Functionalization of N-(4-bromobenzyl)-3-nitroaniline: A Comprehensive Guide to Synthetic Strategies

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic methodologies for the functionalization of the secondary amine in N-(4-bromobenzyl)-3-nitroaniline. This document outlines the core chemical principles, provides validated experimental protocols, and offers expert insights into reaction optimization and troubleshooting.

Introduction: Strategic Importance of Functionalizing N-(4-bromobenzyl)-3-nitroaniline

N-(4-bromobenzyl)-3-nitroaniline is a versatile synthetic intermediate. Its structure contains three key features amenable to diverse chemical transformations: a secondary amine, a nitro-substituted aromatic ring, and a bromo-substituted benzyl group. The secondary amine is a key locus for modification, as its functionalization to tertiary amines, amides, or sulfonamides can significantly alter the molecule's steric and electronic properties. This, in turn, can profoundly influence its biological activity and physicochemical characteristics, making it a valuable scaffold in medicinal chemistry and materials science.[1][2]

The reactivity of the secondary amine in this specific molecule is modulated by the electronic effects of its substituents. The nitro group on one aromatic ring is a strong electron-withdrawing group, which decreases the basicity and nucleophilicity of the amine.[3][4] Conversely, the benzyl group is generally considered electron-donating, which can enhance the electron density on the nitrogen atom.[5] Understanding this electronic interplay is crucial for selecting appropriate reaction conditions to achieve desired chemical transformations.

This guide will focus on three primary classes of functionalization reactions at the secondary amine: N-Acylation, N-Sulfonylation, and N-Arylation.

N-Acylation: Synthesis of Amides

N-acylation is a fundamental transformation that converts the secondary amine into a tertiary amide. This reaction is typically achieved by treating the amine with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a base.[6][7] The resulting amide bond is a common feature in many pharmaceutical compounds.

Mechanistic Considerations

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride), resulting in the formation of the amide.[7] The presence of a base is often necessary to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Experimental Protocol: N-Acetylation with Acetyl Chloride

This protocol details a standard procedure for the acetylation of N-(4-bromobenzyl)-3-nitroaniline.

Materials:

-

N-(4-bromobenzyl)-3-nitroaniline

-

Acetyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)[8]

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(4-bromobenzyl)-3-nitroaniline (1.0 eq.) and a base (pyridine or TEA, 1.2 eq.) in anhydrous DCM.

-

Cool the reaction mixture to 0 °C in an ice bath with stirring.

-

Slowly add a solution of acetyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC). If the reaction is sluggish, a catalytic amount of DMAP can be added.[8]

-

Once the starting material is consumed, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 1: Summary of Reagents and Conditions for N-Acetylation

| Reagent/Parameter | Condition/Amount | Purpose |

| N-(4-bromobenzyl)-3-nitroaniline | 1.0 equivalent | Starting material |

| Acetyl Chloride | 1.1 equivalents | Acylating agent |

| Pyridine or TEA | 1.2 equivalents | Base to neutralize HCl |

| Anhydrous DCM | Solvent | Reaction medium |

| Temperature | 0 °C to room temperature | Controls reaction rate |

| Reaction Time | 1-4 hours (TLC monitored) | Time to completion |

N-Sulfonylation: Synthesis of Sulfonamides

The sulfonamide functional group is a key component in a wide array of therapeutic agents.[9] The synthesis of sulfonamides from secondary amines is typically achieved by reaction with a sulfonyl chloride in the presence of a base.[9][10]

Mechanistic Insights

Similar to N-acylation, N-sulfonylation proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.[9] The choice of base and solvent can significantly influence the reaction rate and yield.

Experimental Protocol: N-Tosylation with p-Toluenesulfonyl Chloride

This protocol provides a general method for the synthesis of the N-tosyl derivative of N-(4-bromobenzyl)-3-nitroaniline.

Materials:

-

N-(4-bromobenzyl)-3-nitroaniline

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Pyridine or Triethylamine (TEA)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add N-(4-bromobenzyl)-3-nitroaniline (1.0 eq.) and a base (e.g., pyridine or TEA, 1.5 eq.) in an anhydrous solvent like DCM or THF.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of the anhydrous solvent.

-

Add the p-toluenesulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.[10]

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Monitor the reaction progress by TLC until the starting amine is consumed (typically 2-12 hours).[10]

-

Upon completion, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.[10]

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

A microwave-assisted, solvent-free approach can also be considered for a more environmentally friendly procedure, which has been shown to be effective for the sulfonylation of various amines.[11]

Table 2: Summary of Reagents and Conditions for N-Tosylation

| Reagent/Parameter | Condition/Amount | Purpose |

| N-(4-bromobenzyl)-3-nitroaniline | 1.0 equivalent | Starting material |

| p-Toluenesulfonyl Chloride | 1.1 equivalents | Sulfonylating agent |

| Pyridine or TEA | 1.5 equivalents | Base |

| Anhydrous DCM or THF | Solvent | Reaction medium |

| Temperature | 0 °C to room temperature | Reaction control |

| Reaction Time | 2-12 hours (TLC monitored) | Time to completion |

N-Arylation: Buchwald-Hartwig Amination

The formation of a carbon-nitrogen bond between the secondary amine and an aryl group can be effectively achieved using the Buchwald-Hartwig amination.[12][13] This palladium-catalyzed cross-coupling reaction is a powerful tool for synthesizing triarylamines and related structures, which are prevalent in materials science and medicinal chemistry.[13][14]

Core Principles and Catalytic Cycle

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[12] The catalytic cycle generally proceeds through:

-

Oxidative addition of the aryl halide to a Pd(0) complex.

-

Coordination of the amine to the palladium center.

-

Deprotonation of the coordinated amine by a base to form a palladium amide complex.

-

Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13]

The choice of palladium precursor, phosphine ligand, and base is critical for the success of the reaction.[14][15]

Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol describes a general procedure for the N-arylation of N-(4-bromobenzyl)-3-nitroaniline with an aryl bromide.

Materials:

-

N-(4-bromobenzyl)-3-nitroaniline

-

Aryl bromide (e.g., bromobenzene)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

-

Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

-

Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), the phosphine ligand (0.02-0.10 eq.), and the base (e.g., NaOtBu, 1.4 eq.).

-

Add the anhydrous, deoxygenated solvent.

-

Add the aryl bromide (1.0 eq.) followed by N-(4-bromobenzyl)-3-nitroaniline (1.2 eq.).

-

Seal the Schlenk tube and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table 3: Key Parameters for Buchwald-Hartwig N-Arylation

| Component | Example(s) | Role |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst source |

| Phosphine Ligand | XPhos, SPhos, BINAP | Stabilizes and activates the catalyst |

| Base | NaOtBu, Cs₂CO₃ | Promotes deprotonation of the amine |

| Solvent | Toluene, Dioxane | Anhydrous, deoxygenated reaction medium |

| Temperature | 80-110 °C | Provides activation energy |

Visualization of Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for the described functionalization reactions.

Figure 1: General workflow for N-acylation.

Figure 2: General workflow for N-sulfonylation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. studymind.co.uk [studymind.co.uk]

- 6. thinka.ai [thinka.ai]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

improving reaction yield in N-(4-bromobenzyl)-3-nitroaniline synthesis

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the synthesis of secondary amines from deactivated precursors. Synthesizing N-(4-bromobenzyl)-3-nitroaniline presents a specific kinetic and thermodynamic challenge: the strongly electron-withdrawing nitro group on the aniline ring severely diminishes its nucleophilicity.

To achieve high reaction yields, you must choose between two primary synthetic routes: Reductive Amination (the industry standard for secondary amines) or Direct Alkylation (a viable but difficult-to-control alternative). This guide breaks down the causality behind common failures in both pathways and provides self-validating, field-proven protocols.

Part 1: Route A - Reductive Amination (The Preferred Pathway)

Reductive amination involves condensing 3-nitroaniline with 4-bromobenzaldehyde to form an imine, followed by reduction. Because it avoids the formation of tertiary amines, it is the preferred method for secondary amine synthesis[1].

Q: Why is my reductive amination stalling at the imine formation step, resulting in mostly unreacted 3-nitroaniline and 4-bromobenzyl alcohol? A: This is a classic kinetic issue caused by the electronic properties of 3-nitroaniline. The nitro group (-NO 2 ) is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects, which drastically reduces the electron density on the amine nitrogen. This makes the amine a poor nucleophile, rendering the initial attack on the carbonyl carbon of 4-bromobenzaldehyde thermodynamically and kinetically unfavorable[2]. If you use a standard "one-pot" protocol with a reducing agent present from the start, the reductant will consume the 4-bromobenzaldehyde (reducing it to 4-bromobenzyl alcohol) much faster than the imine can form[1]. Solution: You must decouple the reaction. Force the imine formation to completion before introducing the hydride source. Utilize a Lewis acid such as Titanium(IV) isopropoxide (Ti(O i Pr) 4 ) or a dehydrating agent like Chlorotrimethylsilane (TMSCl) to activate the carbonyl and scavenge water[2],[3].

Q: Which reducing agent provides the best chemoselectivity for this specific imine? A: For deactivated systems, Sodium triacetoxyborohydride (NaBH(OAc) 3 ) or Sodium cyanoborohydride (NaBH 3 CN) are the industry standards[1]. NaBH(OAc) 3 is generally preferred as it is milder, less toxic than the cyanide derivative, and highly selective for iminium ions over aldehydes[1].

Figure 1: Reductive amination workflow highlighting the critical two-step decoupling to prevent side reactions.

Protocol 1: Lewis-Acid Mediated Reductive Amination

-

Imine Formation: In an oven-dried flask under N 2 , dissolve 3-nitroaniline (1.0 mmol) and 4-bromobenzaldehyde (1.05 mmol) in anhydrous THF (5 mL).

-

Activation: Add Ti(O i Pr) 4 (1.5 mmol) dropwise at room temperature. Stir the mixture for 6–8 hours. Scientist Note: The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity while simultaneously trapping the eliminated water to drive the equilibrium forward.

-

Reduction: Cool the reaction to 0 °C. Add NaBH(OAc) 3 (2.0 mmol) in small portions.

-

Completion: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench with saturated aqueous NaHCO 3 (10 mL). Filter through a pad of Celite to remove the precipitated titanium dioxide salts. Extract the filtrate with EtOAc (3 x 10 mL), dry over anhydrous Na 2 SO 4 , and concentrate in vacuo. Purify via flash chromatography.

Part 2: Route B - Direct Alkylation (The Alternative Pathway)

Direct alkylation utilizes 4-bromobenzyl bromide. While the reagents are often cheaper, controlling the reaction requires strict kinetic management.

Q: I am trying direct alkylation with 4-bromobenzyl bromide, but I keep getting a mixture of mono- and di-alkylated products. How can I control this? A: Direct alkylation of primary amines is notoriously difficult to arrest at the secondary amine stage[1]. Once the first 4-bromobenzyl group attaches, the resulting secondary amine is often more nucleophilic than the starting 3-nitroaniline. This initiates a runaway reaction forming the tertiary amine (N,N-bis(4-bromobenzyl)-3-nitroaniline). Solution: To kinetically favor monoalkylation, you must alter the stoichiometry and the leaving group dynamics. Use a large excess of 3-nitroaniline (3 to 5 equivalents) to statistically outcompete the secondary amine for the alkyl halide. Additionally, adding catalytic Potassium Iodide (KI) generates a highly reactive benzyl iodide intermediate in situ (via the Finkelstein reaction), allowing you to run the reaction at lower temperatures where kinetic control is superior[4].

Figure 2: Direct alkylation pathway demonstrating the competing over-alkylation side reaction.

Protocol 2: KI-Catalyzed Controlled Alkylation

-

Preparation: In a round-bottom flask, dissolve 3-nitroaniline (3.0 mmol) in anhydrous DMF (5 mL). Add anhydrous K 2 CO 3 (1.5 mmol) and KI (0.1 mmol).

-

Alkylation: Cool the mixture to 0 °C. Dissolve 4-bromobenzyl bromide (1.0 mmol) in DMF (2 mL) and add it dropwise over 1 hour using a syringe pump. Scientist Note: The slow addition ensures the concentration of the electrophile remains low at all times, minimizing the chance of the newly formed monoalkylated product reacting further.

-

Reaction: Stir at room temperature for 12 hours.

-

Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove DMF. Dry over Na 2 SO 4 and concentrate. Recover the excess 3-nitroaniline during silica gel chromatography.

Part 3: Quantitative Comparison of Synthetic Routes

To help you select the best method for your specific laboratory constraints, refer to the data summary below:

| Parameter | Route A: Reductive Amination (Recommended) | Route B: Direct Alkylation |

| Reagents | 4-Bromobenzaldehyde, NaBH(OAc) 3 , Ti(O i Pr) 4 | 4-Bromobenzyl bromide, K 2 CO 3 , KI |

| Typical Yield | 75% – 90% | 40% – 60% (based on bromide) |

| Major Challenge | Slow imine formation due to deactivated aniline | Runaway over-alkylation (tertiary amine formation) |

| Major Byproduct | 4-Bromobenzyl alcohol | N,N-bis(4-bromobenzyl)-3-nitroaniline |

| Atom Economy | High (1:1 stoichiometry possible) | Low (Requires 3x excess of aniline) |

| Reaction Time | 18 – 24 hours | 12 hours |

References

-

Reductive Amination, and How It Works - Master Organic Chemistry. masterorganicchemistry.com.1

-

A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis 2016 (thieme-connect.com). 2

-

Recent developments in the synthesis and synthetic applications of borane–amines. rsc.org. 3

-

Potassium iodide catalysis in the alkylation of protected hydrazines. Proceedings of the Estonian Academy of Sciences (kirj.ee). 4

Sources

Technical Support Center: Troubleshooting Debromination During N-(4-bromobenzyl)-3-nitroaniline Nitro Reduction

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and professionals in drug development who are encountering the common yet problematic side reaction of debromination during the nitro group reduction of N-(4-bromobenzyl)-3-nitroaniline. Here, we delve into the underlying causes of this issue and provide a structured approach to troubleshooting, complete with detailed protocols and diagnostic workflows.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of the debrominated side product, N-benzyl-3-aminoaniline, in my reaction. What is the primary cause?

A1: The most common culprit for debromination during the reduction of aryl bromides is the use of harsh reducing conditions, particularly catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C).[1] While highly effective for nitro group reduction, Pd/C is also known to catalyze hydrodehalogenation, where the C-Br bond is cleaved and replaced with a C-H bond.[2] This is especially prevalent with more reactive halogens like bromine and iodine.

Q2: Are there specific catalytic hydrogenation conditions that are more prone to causing debromination?

A2: Yes, several factors can exacerbate debromination during catalytic hydrogenation:

-

Catalyst Choice: Palladium-based catalysts are particularly aggressive towards dehalogenation.[1][3]

-

Hydrogen Source: The use of high-pressure hydrogen gas can increase the rate of hydrodehalogenation. Catalytic transfer hydrogenation using hydrogen donors like ammonium formate can also lead to debromination, especially with Pd/C.[2][4]

-

Temperature and Pressure: Elevated temperatures and pressures will generally accelerate both the desired nitro reduction and the undesired debromination.[5]

Q3: How can I confirm and quantify the extent of debromination in my product mixture?

A3: A combination of analytical techniques is recommended for accurate assessment:

-

Thin-Layer Chromatography (TLC): A quick preliminary check. The debrominated product will have a different Rf value than the desired product and starting material.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the ratio of the desired product to the debrominated impurity.

-

Mass Spectrometry (MS): Confirms the presence of the debrominated product by its molecular weight. Techniques like GC-MS or LC-MS are ideal.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the disappearance of the characteristic aromatic signals of the bromobenzyl group and the appearance of signals corresponding to a non-brominated benzyl group.

Troubleshooting Guide: A Systematic Approach to Eliminating Debromination

If you are experiencing debromination, a systematic approach to modifying your reaction conditions is the most effective way to solve the problem. The following guide provides a tiered strategy, starting with the simplest and most common solutions.

Tier 1: Modifying Catalytic Hydrogenation Conditions

Before abandoning catalytic hydrogenation, which is often a high-yielding and clean method, consider these less aggressive variations:

-

Switching the Catalyst: If using Pd/C, consider switching to a less reactive catalyst. Raney Nickel is a common alternative for substrates where dehalogenation is a concern.[1] Sulfided platinum on carbon is another catalyst reported to show high selectivity for nitro group reduction in the presence of aryl halides.[5]

-

Lowering Temperature and Pressure: Perform the hydrogenation at room temperature and atmospheric pressure (e.g., using a hydrogen balloon) to minimize hydrodehalogenation.[5]

Tier 2: Alternative Reduction Methods (Non-Catalytic Hydrogenation)

If modifying the catalytic hydrogenation conditions does not resolve the issue, several other reliable methods can selectively reduce the nitro group while preserving the C-Br bond.

Method A: Metal/Acid Reduction with Iron

The use of iron powder in mildly acidic conditions is a classic, cost-effective, and highly selective method for nitro group reduction.[1][8]

Key Advantages:

-

Excellent chemoselectivity for the nitro group.

-

Aryl halides are generally stable under these conditions.

Potential Drawbacks:

-

The reaction is heterogeneous and may require vigorous stirring.

-

Workup can be cumbersome due to the formation of iron salts.

Method B: Reduction with Tin(II) Chloride (SnCl₂)

Tin(II) chloride is another mild and effective reagent for the selective reduction of aromatic nitro compounds.[1][10]

Key Advantages:

-

Good functional group tolerance.

-

Generally provides clean reactions with high yields.

Potential Drawbacks:

-

Stoichiometric amounts of tin salts are produced, which can complicate product isolation and are environmentally less friendly.[8]

Method C: Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is an inexpensive and safe reducing agent that works well for aromatic nitro compounds.[11][12]

Key Advantages:

-

Mild reaction conditions.

-

Often used in aqueous solvent systems.

Potential Drawbacks:

-

The reagent can decompose on storage, so using a fresh batch is recommended.

-

The reaction produces acidic byproducts that will need to be neutralized during workup.[12]

Decision-Making Workflow

The following diagram illustrates a logical workflow for troubleshooting debromination.

Sources

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Support Center: Optimizing Solvent Choice for N-(4-bromobenzyl)-3-nitroaniline Recrystallization

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of N-(4-bromobenzyl)-3-nitroaniline. Our focus is on establishing a robust, scientifically-grounded methodology for solvent selection and troubleshooting common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for N-(4-bromobenzyl)-3-nitroaniline?

A1: An ideal solvent for the recrystallization of any compound, including N-(4-bromobenzyl)-3-nitroaniline, must satisfy several key criteria. The primary requirement is differential solubility: the compound should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[1] This differential ensures maximum recovery of the purified product upon cooling. Other critical characteristics include:

-

Non-reactivity: The solvent must be chemically inert and not react with the compound being purified.[1]

-

Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after crystallization).[1]

-

Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the final crystalline product.[1]

-

Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[1]

Q2: Based on its molecular structure, what solvents are likely candidates for the recrystallization of N-(4-bromobenzyl)-3-nitroaniline?

A2: While specific quantitative solubility data for N-(4-bromobenzyl)-3-nitroaniline is not widely published, we can predict its solubility based on its structure. The molecule contains a polar nitro group (-NO₂) and a secondary amine linkage (-NH-), which will interact favorably with polar solvents. However, it also possesses two bulky, relatively non-polar aromatic rings (a bromobenzyl group and a nitrophenyl group), which contribute significant hydrophobic character.

This mixed polarity suggests that moderately polar solvents are excellent starting points. A structurally similar compound, N-(4-methylbenzyl)-3-nitroaniline, has been successfully recrystallized from ethanol.[2] Therefore, short-chain alcohols are highly promising candidates.

Based on this analysis, a systematic screening should begin with the following solvents:

-

Alcohols: Ethanol, Isopropanol, Methanol

-

Esters: Ethyl acetate

-

Ketones: Acetone

-

Aromatic Hydrocarbons: Toluene (may show higher solubility at elevated temperatures)

-

Non-polar "Anti-solvents": Heptane or Hexanes (for mixed-solvent systems)

Q3: When is a mixed-solvent system recommended, and how do I select a suitable pair?

A3: A mixed-solvent system is employed when no single solvent meets the ideal criteria for recrystallization.[1][3] This typically occurs when your compound is either too soluble or not soluble enough in common solvents, even at high temperatures.

The strategy involves selecting a "good" solvent in which N-(4-bromobenzyl)-3-nitroaniline is highly soluble, and a miscible "bad" or "anti-solvent" in which it is poorly soluble.[1][3] The process involves dissolving the crude compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes cloudy (the cloud point), indicating the onset of precipitation.[1] A few drops of the hot "good" solvent are then added to redissolve the precipitate before slow cooling.

Common pairs based on the predicted solubility include:

-

Ethanol / Water

-

Acetone / Water

-

Ethyl Acetate / Hexanes

-

Toluene / Heptane

Troubleshooting Guide

Issue: My N-(4-bromobenzyl)-3-nitroaniline "oils out" instead of forming crystals. What should I do?

Cause: This common problem occurs when the solute's melting point is lower than the boiling point of the chosen solvent, or when the solution is supersaturated with impurities.[1][4][5] Upon cooling, the compound melts and separates as a liquid (an oil) rather than forming a crystal lattice.

Solutions:

-

Reheat and Add More Solvent: Reheat the solution to dissolve the oil completely. Add a small amount of additional hot solvent to lower the saturation point, and then allow it to cool more slowly.[1]

-

Lower the Solvent Boiling Point: If oiling out persists, select a different solvent with a lower boiling point.

-

Use a Mixed-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent and slowly add a "bad" solvent at a temperature below the compound's melting point.

-

Induce Crystallization from the Oil: Vigorously stir or scratch the flask as the oil forms. This can sometimes provide the energy needed for nucleation directly from the oil phase.[1]

Issue: No crystals have formed, even after cooling the solution in an ice bath. What is the problem?

Cause: The failure to crystallize is typically due to one of two reasons: either the solution is not sufficiently saturated (too much solvent was used), or it is a stable supersaturated solution that requires a nucleation event to initiate crystal growth.[4][6]

Solutions:

-

Reduce Solvent Volume: If too much solvent was added, gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration.[1][4] Allow the concentrated solution to cool again.

-

Induce Nucleation (for supersaturated solutions):

-

Scratching: Gently scratch the inner surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide a surface for crystals to begin forming.[4][6]

-

Seeding: If you have a small crystal of pure N-(4-bromobenzyl)-3-nitroaniline, add it to the cold solution. This "seed" crystal acts as a template for further crystal growth.[5]

-

Ultra-Cooling: In some cases, cooling the mixture in a dry ice/acetone bath can initiate crystallization, but this should be done cautiously as it can lead to the formation of very small crystals that may trap impurities.[5]

-

Issue: My final yield is very low. How can I improve recovery?

Cause: Low yield is often a result of procedural missteps rather than a poor choice of solvent.

Solutions:

-

Minimize Solvent Usage: Ensure you are using the minimum amount of boiling solvent required to just dissolve the crude solid. Using an excess of solvent is the most common cause of poor recovery.[4][6][7]

-

Ensure Slow Cooling: Cooling the solution too rapidly can lead to the formation of small, impure crystals and can also trap some of the desired product in the solution. Allow the flask to cool slowly to room temperature before placing it in an ice bath.

-

Use Ice-Cold Washing Solvent: When washing the collected crystals during vacuum filtration, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve a significant portion of your product.[6]

Data Presentation

Table 1: Properties of Potential Solvents for Screening

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Predicted Solubility of N-(4-bromobenzyl)-3-nitroaniline | Role |

| Ethanol | 78.4 | 24.5 | Good (especially when hot) | Primary Solvent |

| Isopropanol | 82.6 | 19.9 | Good (especially when hot) | Primary Solvent |

| Ethyl Acetate | 77.1 | 6.0 | Moderate | Primary Solvent |

| Acetone | 56.0 | 20.7 | Moderate to Good | Primary Solvent |

| Toluene | 110.6 | 2.4 | Moderate (likely requires heating) | Primary Solvent |

| Water | 100.0 | 80.1 | Poor | Anti-solvent |

| n-Heptane | 98.4 | 1.9 | Poor | Anti-solvent |

Experimental Protocols

Protocol: Systematic Solvent Screening for N-(4-bromobenzyl)-3-nitroaniline

This protocol is designed to efficiently identify a suitable single or mixed-solvent system using small quantities of crude material.

Materials:

-

Crude N-(4-bromobenzyl)-3-nitroaniline (~100 mg)

-

Set of test tubes (13x100 mm)

-

Solvents from Table 1

-

Pasteur pipettes

-

Sand bath or heating block

-

Ice-water bath

Procedure:

-

Preparation: Place approximately 10-15 mg of the crude compound into each of several labeled test tubes.

-

Room Temperature Test: To each tube, add the chosen solvent dropwise, stirring after each addition, up to ~0.5 mL. Note if the solid dissolves completely at room temperature. If it does, that solvent is unsuitable as a single solvent because recovery would be poor.

-

Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the test tube in a sand bath or heating block to the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent needed.

-

Cooling and Crystallization Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe the formation of crystals.

-

Ice Bath Cooling: After reaching room temperature, place the test tube in an ice-water bath for 10-15 minutes. Note the quantity of crystals formed. An ideal solvent will show a large volume of crystal formation at this stage.

-

Evaluation:

-

An ideal single solvent will show poor solubility at room temperature but high solubility at its boiling point, and will produce a large quantity of crystals upon cooling.

-

A good mixed-solvent pair is identified by finding a "good" solvent (dissolves the compound well when hot) and a "bad" solvent (compound is insoluble).

-

Visualization of Workflow

Caption: Decision workflow for selecting a recrystallization method.

References

-

Fickelscherer, R. J., Ferger, C. M., & Morrissey, S. A. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 67(4), e17169. Retrieved from [Link]

-

ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]

-

University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

- Unknown. (n.d.). Recrystallization - Part 2.

- Unknown. (n.d.). recrystallization.pdf.

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Chen, Y., et al. (2014). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics, 11(3), 899–911. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Nitroaniline. PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from [Link]

- Google Patents. (n.d.). CN100543003C - A kind of preparation method of p-bromobenzyl bromide.

- Unknown. (n.d.). LAB 1 - EXPERIMENTAL PROCEDURE.

-

Stilinović, V., & Portada, T. (2011). N-(4-Methylbenzyl)-3-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2885. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. researchgate.net [researchgate.net]

- 7. people.chem.umass.edu [people.chem.umass.edu]

Technical Support Center: Optimizing Catalyst Loading for N-(4-bromobenzyl)-3-nitroaniline Cross-Coupling

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on transition-metal-catalyzed cross-couplings of complex, polyfunctional APIs.

The molecule N-(4-bromobenzyl)-3-nitroaniline presents a unique catalytic challenge. It is a bifunctional substrate containing an electrophilic aryl bromide, a Lewis basic secondary amine, and a strongly electron-withdrawing nitro group. When optimizing palladium (Pd) catalyst loading for Suzuki-Miyaura or Buchwald-Hartwig couplings of this substrate, the standard heuristic of "more catalyst equals faster reaction" fails. High Pd concentrations often trigger off-cycle substrate coordination, leading to rapid catalyst death.

This guide provides mechanistic troubleshooting, quantitative optimization matrices, and self-validating protocols to help you achieve complete conversion at sub-1 mol% catalyst loadings.

Mechanistic Workflow: The Catalyst Loading Dependency

To understand why precise catalyst loading is critical, we must examine the catalytic cycle. The secondary amine in N-(4-bromobenzyl)-3-nitroaniline can act as a competitive nucleophile, while the high localized concentration of Pd at elevated loadings promotes the formation of inactive Pd-black aggregates.

Figure 1: Catalytic cycle for N-(4-bromobenzyl)-3-nitroaniline cross-coupling and deactivation.

Troubleshooting & FAQs